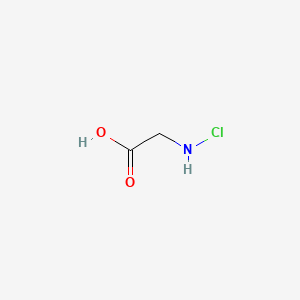
5-Amino-6-(butylsulfanyl)-1,2,4-triazin-3(2h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-6-(butylsulfanyl)-1,2,4-triazin-3(2H)-one is a heterocyclic compound that belongs to the triazine family. This compound is characterized by the presence of an amino group at the 5th position, a butylsulfanyl group at the 6th position, and a triazinone core. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-(butylsulfanyl)-1,2,4-triazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyanuric chloride, butyl mercaptan, and ammonia.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques such as recrystallization and chromatography are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-(butylsulfanyl)-1,2,4-triazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazinone core can be reduced to form dihydrotriazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazines.
Substitution: Various substituted triazines depending on the nucleophile used.
Scientific Research Applications
5-Amino-6-(butylsulfanyl)-1,2,4-triazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Amino-6-(butylsulfanyl)-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
5-Amino-6-(methylsulfanyl)-1,2,4-triazin-3(2H)-one: Similar structure but with a methylsulfanyl group instead of a butylsulfanyl group.
5-Amino-6-(ethylsulfanyl)-1,2,4-triazin-3(2H)-one: Similar structure but with an ethylsulfanyl group instead of a butylsulfanyl group.
5-Amino-6-(propylsulfanyl)-1,2,4-triazin-3(2H)-one: Similar structure but with a propylsulfanyl group instead of a butylsulfanyl group.
Uniqueness
The uniqueness of 5-Amino-6-(butylsulfanyl)-1,2,4-triazin-3(2H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The butylsulfanyl group provides increased hydrophobicity and potential for unique interactions with biological targets compared to its methyl, ethyl, and propyl analogs.
Properties
CAS No. |
32331-18-3 |
|---|---|
Molecular Formula |
C7H12N4OS |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
5-amino-6-butylsulfanyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C7H12N4OS/c1-2-3-4-13-6-5(8)9-7(12)11-10-6/h2-4H2,1H3,(H3,8,9,11,12) |
InChI Key |
OFHDVALUROVJKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NNC(=O)N=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-[1]benzofuro[4,5-g]isochromene-5,10(9h)-dione](/img/structure/B14680273.png)


![Benzonitrile, 4-[bis(acetyloxy)methyl]-](/img/structure/B14680295.png)


![2-[(2,5-Dimethylphenyl)methyl]-1,4-dimethylbenzene](/img/structure/B14680305.png)





![7-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14680343.png)
